Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate
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Overview
Description
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate typically involves the esterification of 2-chloro-6-methylpyridine-3,4-dicarboxylic acid. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate can be compared with other similar compounds, such as:
Pyrimidine-4,6-dicarboxylate: Known for its use in the design of metal-organic frameworks.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-5-4-6(9(13)15-2)7(8(11)12-5)10(14)16-3/h4H,1-3H3 |
InChI Key |
AFVDFGUHWZSLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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